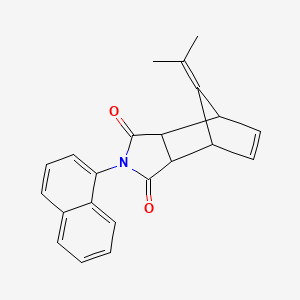![molecular formula C23H21FN2O4 B11549306 2-(4-fluorophenoxy)-N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11549306.png)
2-(4-fluorophenoxy)-N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenoxy group, a methoxyphenyl group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate halogenated compound to form the fluorophenoxy intermediate.
Methoxyphenyl Intermediate Synthesis: Concurrently, 3-methoxybenzyl alcohol is reacted with a suitable reagent to form the methoxyphenyl intermediate.
Condensation Reaction: The fluorophenoxy intermediate and the methoxyphenyl intermediate are then subjected to a condensation reaction in the presence of a base to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-Fluorophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide
- 2-(4-Bromophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide
- 2-(4-Methylphenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-(4-fluorophenoxy)-N’-[(E)-{2-[(3-methoxyphenyl)methoxy]phenyl}methylidene]acetohydrazide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21FN2O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(E)-[2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H21FN2O4/c1-28-21-7-4-5-17(13-21)15-30-22-8-3-2-6-18(22)14-25-26-23(27)16-29-20-11-9-19(24)10-12-20/h2-14H,15-16H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
PRLDBALBPGWHKT-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide](/img/structure/B11549231.png)

![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11549239.png)
![4-[(Dipropylcarbamothioyl)oxy]-N-(3-methylphenyl)benzamide](/img/structure/B11549245.png)
![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11549259.png)
![2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11549265.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol](/img/structure/B11549273.png)
![4-[(4-Bromo-2-methylphenyl)carbamoyl]butanoic acid](/img/structure/B11549275.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11549282.png)
![N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11549289.png)
![4-bromo-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11549296.png)
![2-(2,5-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11549297.png)
![2-(4-butylphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11549301.png)
![2-Bromo-6-[(E)-{[4-({4-[(E)-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B11549317.png)
